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Compound of Interest

Compound Name: Aprinocarsen

Cat. No.: B585716

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of Aprinocarsen, an
antisense oligonucleotide (ASO) targeting protein kinase C-a (PKC-a), against other ASOs with
publicly available clinical trial data. The information is intended to offer a landscape view of the
safety profiles within this therapeutic class, supported by experimental data and
methodologies.

Comparative Toxicity Data of Selected ASOs

The following tables summarize the key toxicity findings for Aprinocarsen and other ASOs,
focusing on common adverse events associated with this class of drugs: hepatotoxicity, renal
toxicity, thrombocytopenia, and injection site reactions.
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Drug Name (Target)

Indication

Key Hepatotoxicity
Findings

Aprinocarsen (PKC-a)

Recurrent High-Grade

Astrocytomas

Grade 4 AST elevation was
observed in 1 out of 21
patients (4.8%).

Inotersen (Tegsedi)

(Transthyretin)

Hereditary Transthyretin-

Mediated Amyloidosis

The label includes a warning

for hepatotoxicity.[1]

Givosiran (Givlaari)

(Aminolevulinate Synthase 1)

Acute Hepatic Porphyria

Transaminase (ALT) elevations
of at least 3 times the upper
limit of normal (ULN) were
seen in 15% of patients.[2][3]
These elevations typically
occurred 3 to 5 months after
starting treatment.[2][3][4]

Nusinersen (Spinraza) (SMN2)

Spinal Muscular Atrophy

Not associated with liver

injuries.[1]

Patisiran (Onpattro)
(Transthyretin)

Hereditary Transthyretin-
Mediated Amyloidosis with
Polyneuropathy

Mild and transient serum
aminotransferase elevations
occurred in about 20% of
patients receiving patisiran
compared to 10% in the

placebo group.[5]

Inclisiran (Leqvio) (PCSK9)

Hypercholesterolemia

Elevations in serum hepatic
transaminases between >1x
and <3x the upper limit of
normal (ULN) were more
frequent in patients on
inclisiran (ALT: 19.7%, AST:
17.2%) compared to placebo
(ALT: 13.6%, AST: 11.1%).[6]
However, ALT levels above 3
times the ULN occurred in only
1.2% of patients.[7]
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Drug Name

Key Renal Toxicity Findings

Aprinocarsen

No significant renal toxicities were reported in

the cited study.

Inotersen (Tegsedi)

Can cause glomerulonephritis, which may lead
to dialysis-dependent renal failure.[8] In a
clinical study, glomerulonephritis occurred in 3%

of patients treated with Tegsedi.[8]

Givosiran (Givlaari)

Increases in serum creatinine and decreases in
eGFR have been reported.[2][3] 15% of patients
experienced a renal-related adverse reaction,
with a median creatinine increase of 0.07 mg/dL
at Month 3.[2][3]

Nusinersen (Spinraza)

Renal toxicity, including potentially fatal
glomerulonephritis, has been observed.[9][10] In
sham-controlled studies, 58% of patients treated
with Spinraza had elevated urine protein,

compared to 34% of control patients.[9]

Patisiran (Onpattro)

No significant renal toxicity has been reported.

Inclisiran (Leqvio)

The safety profile was consistent in patients with
renal impairment, although it was not studied in

patients with end-stage renal disease.[11]
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Drug Name

Key Thrombocytopenia and Coagulation
Abnormality Findings

Aprinocarsen

Grade 3 thrombocytopenia was observed in 3
out of 21 patients (14.3%).

Inotersen (Tegsedi)

Causes reductions in platelet count that can
lead to life-threatening thrombocytopenia.[12]
Platelet counts below 100 x 1079/L occurred in
25% of patients, and 3% experienced sudden

severe thrombocytopenia.[12]

Givosiran (Givlaari)

Not reported as a common adverse event.

Nusinersen (Spinraza)

Coagulation abnormalities and
thrombocytopenia, including acute severe

cases, have been observed.[9]

Patisiran (Onpattro)

Not reported as a common adverse event.

Inclisiran (Leqvio)

No significant findings reported.
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Drug Name

Key Injection Site Reaction (ISR) Findings

Aprinocarsen

Administered via continuous intravenous

infusion, so ISRs are not a primary concern.

Inotersen (Tegsedi)

Injection site reactions are among the most
common adverse reactions, occurring in at least
20% of patients.[3][12]

Givosiran (Givlaari)

ISRs were reported in 25% of patients, with
symptoms including erythema, pain, and
pruritus.[2][3][4]

Nusinersen (Spinraza)

Administered intrathecally; common adverse
reactions are related to the lumbar puncture
procedure, such as headache, vomiting, and
back pain.[13]

Patisiran (Onpattro)

Infusion-related reactions were experienced by
19% of patients.[14]

Inclisiran (Leqvio)

ISRs occurred in 8.2% of patients treated with
inclisiran compared to 1.8% of those on
placebo.[6] These reactions were generally mild
and transient.[6][15]

Experimental Protocols

The toxicity data presented are primarily derived from clinical trial observations. The

methodologies for assessing these toxicities generally follow standard clinical practice:

o Hepatotoxicity Assessment: This is primarily monitored through routine liver function tests

(LFTs). The key markers include serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST).[2][3] Elevations of these enzymes, particularly multiples

of the upper limit of normal (ULN), are indicative of liver cell injury.

¢ Nephrotoxicity Assessment: Renal function is monitored by measuring serum creatinine

levels and calculating the estimated glomerular filtration rate (eGFR).[2][3] Urinalysis is also

© 2025 BenchChem. All rights reserved.

5/10 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/211172lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/211172s004lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/0212194s000lbl.pdf
https://www.givlaarihcp.com/sites/default/files/2020-09/GIVLAARI%20HCP%20Brochure.pdf
https://investors.alnylam.com/press-release?id=24946
https://www.ema.europa.eu/en/documents/product-information/spinraza-epar-product-information_en.pdf
https://www.ncbi.nlm.nih.gov/books/NBK589768/
https://www.ema.europa.eu/en/documents/product-information/leqvio-epar-product-information_en.pdf
https://www.ema.europa.eu/en/documents/product-information/leqvio-epar-product-information_en.pdf
https://dhpp.hpfb-dgpsa.ca/review-documents/resource/SBD00556
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/0212194s000lbl.pdf
https://www.givlaarihcp.com/sites/default/files/2020-09/GIVLAARI%20HCP%20Brochure.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/0212194s000lbl.pdf
https://www.givlaarihcp.com/sites/default/files/2020-09/GIVLAARI%20HCP%20Brochure.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

performed to detect proteinuria.[9] For some ASOs like Nusinersen, quantitative spot urine
protein testing is recommended at baseline and before each dose.[9]

o Thrombocytopenia and Coagulation Monitoring: Platelet counts are monitored through
regular complete blood counts (CBCs). For ASOs with a known risk of thrombocytopenia,
such as Inotersen, more frequent monitoring is implemented.[12] Coagulation parameters
like prothrombin time (PT) and activated partial thromboplastin time (aPTT) may also be
assessed.

« Injection Site Reaction (ISR) Evaluation: ISRs are assessed through visual inspection and
patient reporting. The severity of reactions is typically graded based on erythema, induration,
and tenderness.

Signaling Pathways and Experimental Workflows
ASO-Induced Immune Activation Pathways

A significant aspect of ASO toxicity is related to the activation of the innate immune system.
Two key pathways have been identified: the complement pathway and the Toll-like receptor 9
(TLR9) pathway. These are often triggered by the phosphorothioate (PS) backbone
modifications common in many ASOs.
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ASO-Induced Immune Activation Pathways
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General Experimental Workflow for Preclinical ASO
Toxicity Screening

The preclinical assessment of ASO toxicity involves a tiered approach, starting with in vitro
assays and progressing to in vivo animal models before human clinical trials.
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Preclinical ASO Toxicity Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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